molecular formula C5H5BrN2O2 B12357724 5-bromo-2-methyl-1H-pyrimidine-4,6-dione

5-bromo-2-methyl-1H-pyrimidine-4,6-dione

Cat. No.: B12357724
M. Wt: 205.01 g/mol
InChI Key: GZEXBFWUWZIMEU-UHFFFAOYSA-N
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Description

5-bromo-2-methyl-1H-pyrimidine-4,6-dione:

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reactants: 5-bromo-2-methylpyrimidine and hydrogen peroxide.

    Conditions: Alkaline medium.

    Product: 5-bromo-2-methyl-1H-pyrimidine-4,6-dione.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-bromo-2-methyl-1H-pyrimidine-4,6-dione can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions[][1].

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions[][1].

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a solvent such as ethanol or dimethyl sulfoxide (DMSO) and may require heating[][1].

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) can be used under controlled conditions[][1].

Major Products:

    Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used[][1].

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used[][1].

Scientific Research Applications

Chemistry: Biology and Medicine: Industry:

Comparison with Similar Compounds

    5-bromo-2-methylpyrimidine: Lacks the keto groups at the 4 and 6 positions.

    2-methyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine: Lacks the bromine atom at the 5-position.

    5-chloro-2-methyl-1H-pyrimidine-4,6-dione: Similar structure but with a chlorine atom instead of bromine[][1].

Uniqueness:

Properties

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

5-bromo-2-methyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C5H5BrN2O2/c1-2-7-4(9)3(6)5(10)8-2/h3H,1H3,(H,7,8,9,10)

InChI Key

GZEXBFWUWZIMEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C(=O)N1)Br

Origin of Product

United States

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